tert-Butyl 2-methylbut-3-enoate
Description
tert-Butyl 2-methylbut-3-enoate is an α,β-unsaturated ester characterized by a bulky tert-butyl group and a methyl-substituted double bond. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a precursor for bioactive molecules or protected intermediates. The tert-butyl group enhances stability under acidic or basic conditions, enabling selective reactivity at the α,β-unsaturated site for conjugate additions or cycloadditions .
Properties
CAS No. |
919087-65-3 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
tert-butyl 2-methylbut-3-enoate |
InChI |
InChI=1S/C9H16O2/c1-6-7(2)8(10)11-9(3,4)5/h6-7H,1H2,2-5H3 |
InChI Key |
CFECSJGONLRCJC-UHFFFAOYSA-N |
SMILES |
CC(C=C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C=C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The tert-butyl group in all compounds impedes nucleophilic attack at the ester carbonyl, directing reactivity toward the α,β-unsaturated site or halogenated positions.
- Halogenation : Bromination (Compounds 3 and 4) introduces electrophilic sites for further functionalization, unlike the base structure. Compound 4’s (E)-selectivity (confirmed via NMR) arises from steric hindrance during elimination .
- Stability: The Boc (tert-butoxycarbonyl) group in Compounds 2–4 enhances stability during purification, contrasting with non-protected analogs prone to decomposition.
Analytical Data Comparison
| Parameter | This compound | Compound 3 | Compound 4 |
|---|---|---|---|
| 1H NMR (δ, ppm) | 1.40 (s, 9H, t-Bu), 5.60 (m, CH₂=CH) | 1.42 (s, 9H), 6.20 (s, Br₂C=CH) | 1.41 (s, 9H), 5.90 (d, BrC=CH) |
| 13C NMR (δ, ppm) | 166.5 (C=O), 125.0 (C=C) | 165.8 (C=O), 110.0 (CBr₂) | 166.0 (C=O), 122.5 (CBr) |
| HRMS | Not reported (instability) | Not reported | [M+H]+ calc. 408.1 |
Insights :
- The tert-butyl group’s signature singlet at ~1.40 ppm in 1H NMR is consistent across all analogs .
- Bromination shifts olefinic proton signals upfield (Compound 3: δ 6.20 ppm; Compound 4: δ 5.90 ppm) due to electron-withdrawing effects .
- Instability of the base structure precludes HRMS data, whereas protected analogs (Compounds 2–4) allow successful characterization .
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